2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide: is a complex organic compound with a unique structure that includes a thiazine ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate thiazine ring, followed by its fusion with an isoquinoline derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different thiazine derivatives. Substitution reactions can introduce new functional groups, leading to a variety of isoquinoline-based compounds .
Scientific Research Applications
2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazine and isoquinoline derivatives, such as:
- 3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one
- 3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one
- 6-phenyl-5-phenylsulfanyl-imidazo(2,1-B)thiazole
Uniqueness
What sets 2H,6H-(1,3)Thiazino(3,2-b)isoquinolin-6-one, 3,4-dihydro-, 1,1-dioxide apart is its unique combination of the thiazine and isoquinoline structures, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67755-10-6 |
---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-[1,3]thiazino[3,2-b]isoquinolin-6-one |
InChI |
InChI=1S/C12H11NO3S/c14-12-10-5-2-1-4-9(10)8-11-13(12)6-3-7-17(11,15)16/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
DZCOGWVTGHUYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C3C2=O)S(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.